molecular formula C21H21F3N4O2S B2380375 7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893910-40-2

7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2380375
CAS RN: 893910-40-2
M. Wt: 450.48
InChI Key: XZTFHIKKVGIBNN-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a cyclopentyl group (a five-membered ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a benzyl group (a benzene ring attached to a CH2 group) .

Scientific Research Applications

Synthesis and Chemical Properties

Research into pyrimidine derivatives has demonstrated a variety of synthesis methods and chemical properties, highlighting their versatility in chemical synthesis. For example, Fülöp et al. (1997) explored the synthesis of 2,4‐dioxo and 4‐oxo‐2‐thioxo derivatives of octahydrocyclopenta[d]pyrimidines, showcasing methodologies for creating unsubstituted and 1-benzyl-substituted cis-cyclopenta[d]pyrimidinediones and their thioxo counterparts. This research indicates the capacity for structural manipulation and functionalization within the pyrimidine scaffold, relevant for the development of novel compounds with desired properties (Fülöp et al., 1997).

Material Science Applications

Pyrimidine derivatives have also found applications in material science, particularly in the development of nonlinear optical (NLO) materials. Klikar et al. (2017) synthesized a series of push-pull chromophores utilizing pyrimidine as part of the π-conjugated system, revealing the impact of pyrimidine on the electronic properties and NLO response of these materials. This study underlines the potential of pyrimidine derivatives in enhancing the performance of optoelectronic devices (Klikar et al., 2017).

Pharmacological Potential

In pharmacology, pyrimidine derivatives are explored for their biological activity. Kononevich et al. (2014) synthesized new 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione and assessed their antioxidant activity. The study demonstrated the relationship between the substituent structure in the thioether fragment and antioxidant activity, suggesting the therapeutic potential of these compounds in combating oxidative stress (Kononevich et al., 2014).

properties

IUPAC Name

7-cyclopentyl-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2S/c1-27-17-15(19(29)28(2)20(27)30)18(26-16(25-17)13-5-3-4-6-13)31-11-12-7-9-14(10-8-12)21(22,23)24/h7-10,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTFHIKKVGIBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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